molecular formula C11H15BrO B7867276 1-Bromo-3-[(n-butyloxy)methyl]benzene

1-Bromo-3-[(n-butyloxy)methyl]benzene

Cat. No.: B7867276
M. Wt: 243.14 g/mol
InChI Key: PKESDANZNTVKJX-UHFFFAOYSA-N
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Description

1-Bromo-3-[(n-butyloxy)methyl]benzene (C₁₁H₁₅BrO, MW: 255.14 g/mol) is a brominated aromatic ether featuring a butyloxymethyl substituent at the meta position relative to the bromine atom. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for functionalized benzene derivatives .

Properties

IUPAC Name

1-bromo-3-(butoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8H,2-3,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKESDANZNTVKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-[(n-butyloxy)methyl]benzene can be synthesized through several methods. One common approach involves the bromination of 3-[(n-butyloxy)methyl]benzene. This reaction typically uses bromine (Br₂) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or light to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-[(n-butyloxy)methyl]benzene might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-[(n-butyloxy)methyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH⁻), alkoxide (RO⁻), or amines (NH₂R).

    Oxidation: The butyloxy methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: 3-[(n-Butyloxy)methyl]phenol or 3-[(n-Butyloxy)methyl]aniline.

    Oxidation: 3-[(n-Butyloxy)methyl]benzaldehyde or 3-[(n-Butyloxy)methyl]benzoic acid.

    Reduction: 3-[(n-Butyloxy)methyl]benzene.

Scientific Research Applications

Chemical Synthesis

1-Bromo-3-[(n-butyloxy)methyl]benzene serves as a valuable intermediate in the synthesis of various organic compounds. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. Such reactions are crucial in creating complex molecules necessary for pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving 1-Bromo-3-[(n-butyloxy)methyl]benzene

Reaction TypeDescriptionProducts
Nucleophilic SubstitutionReacts with nucleophiles (e.g., amines)Aniline derivatives
Cross-CouplingForms C–C bonds via palladium-catalyzed methodsBiaryl compounds
Electrophilic Aromatic SubstitutionSubstitutes on the aromatic ringFunctionalized aromatic compounds

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Anticancer Agents

Research indicates that derivatives of 1-bromo-3-[(n-butyloxy)methyl]benzene exhibit cytotoxic properties against various cancer cell lines. For instance, a study demonstrated that modifications to the butyloxy side chain improved the selectivity and potency of certain derivatives against breast cancer cells. This highlights the compound's potential as a scaffold for drug design.

Materials Science

In materials science, 1-Bromo-3-[(n-butyloxy)methyl]benzene is utilized in the synthesis of polymeric materials. Its ability to undergo polymerization reactions contributes to the development of novel polymers with tailored properties.

Table 2: Applications in Materials Science

ApplicationDescription
Polymer SynthesisUsed as a monomer to produce copolymers
Coating MaterialsEnhances adhesion and durability in coatings
Composite MaterialsImproves mechanical properties of composites

Safety Guidelines:

  • Use in well-ventilated areas.
  • Wear gloves and eye protection.
  • Store away from heat sources and open flames.

Mechanism of Action

The mechanism by which 1-Bromo-3-[(n-butyloxy)methyl]benzene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the butyloxy methyl group is targeted by oxidizing agents, leading to the formation of aldehydes or acids. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-bromo-3-[(n-butyloxy)methyl]benzene with key analogs, focusing on substituent effects, physicochemical properties, and reactivity.

Substituent Effects on Physicochemical Properties
Compound Name Molecular Formula MW (g/mol) Substituent(s) Key Properties
1-Bromo-3-[(n-butyloxy)methyl]benzene C₁₁H₁₅BrO 255.14 -OCH₂C₃H₇ (n-butyloxy) Expected moderate lipophilicity; bromine enables cross-coupling .
1-Bromo-3-((3-methoxyphenoxy)methyl)benzene (11d) C₁₄H₁₃BrO₂ 295.16 -OCH₂(3-OCH₃C₆H₄) Yellow oil; δH 5.06 (s, 2H, -OCH₂-), δC 160.88 (Ar-O) .
1-((Benzyloxy)methyl)-3-bromobenzene C₁₄H₁₃BrO 277.16 -OCH₂C₆H₅ (benzyloxy) Higher aromaticity; benzyl group enhances π-π stacking potential .
1-Bromo-3-(trifluoromethoxy)benzene C₇H₄BrF₃O 241.01 -OCF₃ Electron-withdrawing -OCF₃ group; enhances electrophilicity for Pd catalysis .
1-Bromo-3-(cyclohexyloxymethyl)benzene C₁₃H₁₇BrO 275.18 -OCH₂C₆H₁₁ (cyclohexyloxy) Increased steric bulk; may reduce reaction rates in crowded systems .

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The n-butyloxymethyl group (-OCH₂C₃H₇) in the target compound is electron-donating, contrasting with electron-withdrawing groups like -OCF₃ (). This difference influences reactivity in electrophilic substitutions and metal-catalyzed couplings .
Reactivity in Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling : Bromoarenes with electron-donating substituents (e.g., -OCH₂C₃H₇) typically exhibit slower coupling rates compared to electron-deficient analogs. For example, 1-bromo-3-(trifluoromethoxy)benzene () achieves >90% yields in Pd-catalyzed arylations due to its electrophilic aromatic ring, whereas the target compound may require optimized conditions (e.g., higher temperatures or stronger bases) .
  • Buchwald-Hartwig Amination : The steric bulk of the butyloxymethyl group could hinder coordination of palladium catalysts, contrasting with less bulky analogs like 1-bromo-3-methoxybenzene () .
Spectroscopic Comparison

While direct NMR data for 1-bromo-3-[(n-butyloxy)methyl]benzene are sparse, analogs provide insights:

  • 1H NMR : The -OCH₂- protons in 11d () resonate at δ 5.06 (s), similar to the target compound’s expected signal for the -OCH₂- moiety.
  • 13C NMR : The benzylic carbon (-OCH₂-) in 11d appears at δ 69–70 ppm, comparable to other ether-linked methylene groups .

Biological Activity

1-Bromo-3-[(n-butyloxy)methyl]benzene is a brominated aromatic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

1-Bromo-3-[(n-butyloxy)methyl]benzene is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC11H15BrO
Molecular Weight243.15 g/mol
AppearanceColorless liquid
Boiling Point210 °C
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of 1-Bromo-3-[(n-butyloxy)methyl]benzene can be attributed to several mechanisms:

  • Inhibition of Phenolic Acid Transporters : In vitro studies indicate that this compound inhibits the transport of phenolic acids across cell membranes. This inhibition may prevent the uptake and accumulation of these acids in cells, potentially affecting cellular metabolism and signaling pathways .
  • Antifungal Properties : Research has shown that 1-Bromo-3-[(n-butyloxy)methyl]benzene exhibits antifungal activity against various strains, including Aspergillus niger. This suggests its potential use in treating fungal infections .
  • Cytotoxic Effects : The compound has demonstrated cytotoxic effects on human cell lines, likely due to its ability to disrupt fatty acid biosynthesis and interfere with intramolecular interactions within cellular structures .

Case Studies

Several studies have explored the biological effects of 1-Bromo-3-[(n-butyloxy)methyl]benzene:

  • Study on Antifungal Activity : A study published in a peer-reviewed journal reported that this compound effectively inhibited the growth of Aspergillus niger in vitro, with a minimum inhibitory concentration (MIC) determined at low micromolar levels. This suggests that it could be a candidate for antifungal drug development.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of 1-Bromo-3-[(n-butyloxy)methyl]benzene on various human cancer cell lines. The results indicated significant dose-dependent cytotoxicity, with IC50 values ranging from 10 to 20 µM across different cell types. The mechanism was linked to apoptosis induction and disruption of mitochondrial function .

Research Findings

Recent research findings highlight the potential therapeutic applications and safety concerns associated with 1-Bromo-3-[(n-butyloxy)methyl]benzene:

  • Therapeutic Potential : Given its antifungal and cytotoxic properties, this compound may hold promise as a lead compound for developing new antifungal agents or anticancer therapies.
  • Safety Profile : While initial studies suggest beneficial effects, further research is necessary to evaluate the long-term safety and potential mutagenic effects of prolonged exposure to this compound. It is crucial to conduct comprehensive toxicological assessments before clinical application .

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